2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

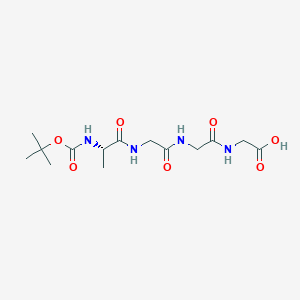

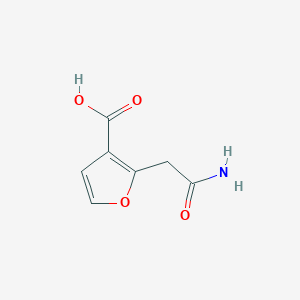

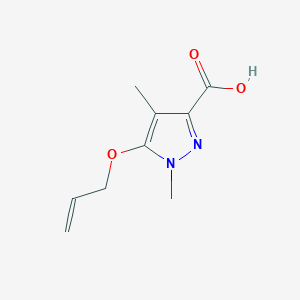

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride, also referred to as CMMPH, is a chemical compound. It has the molecular formula C9H18ClNO .

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring substituted with a cyclopropyl group and a methoxymethyl group .Scientific Research Applications

Versatile Scaffold for Biologically Active Compounds

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride falls under the broader category of pyrrolidine derivatives, which are extensively explored for their potential in drug discovery due to their significant biological activities. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized by medicinal chemists to develop compounds for treating various human diseases. This interest is primarily due to the ring's sp3-hybridization, which enables efficient exploration of pharmacophore space, contributes to the stereochemistry of molecules, and enhances three-dimensional coverage through a phenomenon known as “pseudorotation.” These properties significantly impact the biological profile of drug candidates by influencing their binding mode to enantioselective proteins, thereby potentially leading to novel pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).

Phosphorus-containing Polymers in Biomedical Applications

Research on phosphorus-containing polymers, which include derivatives of pyrrolidine, highlights their growing significance in the biomedical field. Their biocompatibility, hemocompatibility, and resistance to protein adsorption make them particularly appealing for various applications, such as dentistry, regenerative medicine, and drug delivery. The 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, owing to its biomimetic structure featuring a phospholipid group, stands out for its potential in developing phosphorylcholine-containing (co)polymers. These materials represent a promising class of polymers for therapeutic agents or dietary supplements, showcasing the versatility and potential of pyrrolidine derivatives in advancing biomedical applications (Monge et al., 2011).

Safety And Hazards

properties

IUPAC Name |

2-cyclopropyl-2-(methoxymethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-11-7-9(8-3-4-8)5-2-6-10-9;/h8,10H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOESLHIJWUZDQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCN1)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine hydrochloride | |

CAS RN |

1803590-97-7 |

Source

|

| Record name | Pyrrolidine, 2-cyclopropyl-2-(methoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)

![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)

![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)

![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)